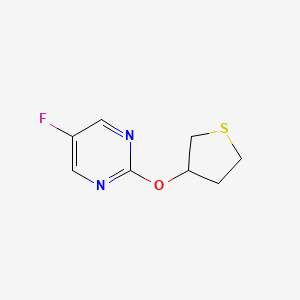

5-Fluoro-2-(thiolan-3-yloxy)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-(thiolan-3-yloxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2OS/c9-6-3-10-8(11-4-6)12-7-1-2-13-5-7/h3-4,7H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHQSMKQLGUIBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=C(C=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations for 5 Fluoro 2 Thiolan 3 Yloxy Pyrimidine

Retrosynthetic Analysis and Key Precursors for 5-Fluoro-2-(thiolan-3-yloxy)pyrimidine

A retrosynthetic analysis of this compound reveals two primary precursors: a 5-fluorinated pyrimidine (B1678525) core and a thiolan-3-ol side chain. The central carbon-oxygen bond of the ether linkage is the key disconnection point. This approach simplifies the synthesis into two manageable stages: the formation of the heterocyclic core and the synthesis of the sulfur-containing side chain, followed by their strategic coupling.

The key precursors identified through this analysis are:

2-substituted-5-fluoropyrimidine: A pyrimidine ring bearing a fluorine atom at the C5 position and a suitable leaving group (such as a halogen, e.g., chlorine) at the C2 position. This facilitates the subsequent nucleophilic substitution by the thiolan-3-ol.

Thiolan-3-ol: The hydroxyl group of this precursor acts as the nucleophile to displace the leaving group on the pyrimidine ring, forming the desired ether linkage.

This retrosynthetic strategy is advantageous as it allows for the modular synthesis of various analogues by modifying either the pyrimidine core or the side chain independently.

Foundational Synthetic Routes to Fluorinated Pyrimidine Systems

The synthesis of fluorinated pyrimidine systems is a cornerstone of medicinal chemistry due to the profound effects of fluorine on the biological activity of molecules.

The construction of the pyrimidine ring is often achieved through cyclocondensation reactions. These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related species. For the synthesis of 5-fluoropyrimidines, a fluorinated three-carbon building block is essential.

One established method involves the reaction of a fluorinated β-ketoester with urea, thiourea, or guanidine (B92328) derivatives. The presence of the fluorine atom can influence the reactivity of the starting materials and the stability of the resulting pyrimidine ring. Annulation strategies, where a pre-formed ring is fused with another, can also be employed to construct more complex pyrimidine-containing systems.

A notable approach is the use of potassium (Z)-2-cyano-2-fluoroethenolate as a fluorinated C3 building block. This reagent can undergo cyclocondensation with amidine hydrochlorides under mild conditions to afford 2-substituted-4-amino-5-fluoropyrimidines in excellent yields. nih.gov This method offers a direct and efficient route to the desired fluorinated pyrimidine scaffold.

The regioselective introduction of fluorine onto a pre-existing pyrimidine ring is a significant synthetic challenge. Direct fluorination using electrophilic fluorinating agents can often lead to a mixture of products and may require harsh reaction conditions. Therefore, the use of fluorinated building blocks in the initial cyclocondensation reaction is often the preferred strategy for controlling the position of the fluorine atom. nih.gov

However, methods for the direct fluorination of pyrimidines have been developed. These can involve reagents such as Selectfluor® (F-TEDA-BF4) or other N-F type reagents. The regioselectivity of these reactions is highly dependent on the substitution pattern of the pyrimidine ring and the reaction conditions employed. For instance, the presence of activating or deactivating groups on the ring can direct the incoming fluorine atom to a specific position.

Targeted Synthesis of the Thiolan-3-yloxy Moiety and its Integration into Pyrimidine Structures

The thiolan-3-yloxy side chain is introduced by coupling thiolan-3-ol with a suitably activated 5-fluoropyrimidine (B1206419) core.

The synthesis of thiolan-3-ol can be achieved through various established methods, often starting from commercially available precursors. Once obtained, the hydroxyl group of thiolan-3-ol can be deprotonated with a suitable base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then serves as a potent nucleophile for the subsequent coupling reaction.

The integration of the thiolan-3-yloxy moiety onto the pyrimidine structure is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. A 2-chloro-5-fluoropyrimidine (B20137) is a common electrophilic partner in this reaction. The electron-withdrawing nature of the pyrimidine ring and the fluorine atom activates the C2 position towards nucleophilic attack. The reaction is generally carried out in an aprotic polar solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

Chemical Reactivity of this compound and Analogues

The chemical reactivity of this compound is dictated by the electronic properties of the fluorinated pyrimidine ring.

The pyrimidine ring is generally considered an electron-deficient heterocycle, making it susceptible to nucleophilic attack. The presence of the electronegative fluorine atom at the C5 position further deactivates the ring towards electrophilic substitution. Therefore, electrophilic aromatic substitution reactions on the pyrimidine ring of this compound are generally difficult to achieve and require harsh conditions.

Conversely, the electron-deficient nature of the ring, enhanced by the fluorine substituent, makes it more susceptible to nucleophilic aromatic substitution. While the C2 position is already occupied by the thiolan-3-yloxy group, other positions on the ring, if appropriately substituted with a good leaving group, could potentially undergo nucleophilic displacement. For example, if a chloro or bromo substituent were present at the C4 or C6 position, it would be a likely site for nucleophilic attack. The reactivity of 4-chloropyrimidines with nucleophiles like ammonia (B1221849) or morpholine (B109124) has been demonstrated. nih.gov

Functional Group Interconversions on the Thiolane and Pyrimidine Substituents

The structural framework of this compound offers multiple sites for functional group interconversions, allowing for the synthesis of a diverse range of derivatives. These modifications can be strategically employed to modulate the compound's physicochemical properties and biological activity.

On the Pyrimidine Ring:

The 5-fluoropyrimidine ring is a common scaffold in pharmaceuticals, and its reactivity has been well-explored. The fluorine atom at the C5 position significantly influences the electronic properties of the ring, making it susceptible to certain transformations.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the fluorine atom and the pyrimidine nitrogens facilitates nucleophilic aromatic substitution (SNAr) reactions. While the fluorine at C5 is generally stable, other leaving groups that could be present on the pyrimidine ring can be displaced by various nucleophiles. For instance, if a chloro or bromo substituent were present at the C4 or C6 positions, it could be readily displaced by amines, alcohols, or thiols to introduce further diversity.

Electrophilic Substitution: Electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. However, the introduction of activating groups could facilitate such reactions. For instance, the presence of an amino group can direct electrophiles to specific positions on the ring.

Modifications of the Fluoro Group: While direct displacement of the 5-fluoro group is challenging, its presence activates the ring for other transformations. In some heterocyclic systems, fluorine can be displaced under harsh conditions or through specific enzymatic reactions.

On the Thiolane Ring:

The thiolane (tetrahydrothiophene) moiety provides additional opportunities for chemical modification.

Oxidation of the Sulfur Atom: The sulfur atom in the thiolane ring is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) and sulfone. These transformations can be achieved using a variety of oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The oxidation state of the sulfur can significantly impact the polarity, solubility, and metabolic stability of the molecule.

| Oxidizing Agent | Product |

| Hydrogen Peroxide (H₂O₂) | 5-Fluoro-2-(1-oxothiolan-3-yloxy)pyrimidine (Sulfoxide) |

| m-CPBA (excess) | 5-Fluoro-2-(1,1-dioxothiolan-3-yloxy)pyrimidine (Sulfone) |

Ring Opening and Functionalization: The thiolane ring can potentially undergo ring-opening reactions under specific conditions, leading to linear thioether derivatives. Furthermore, if other functional groups are present on the thiolane ring, they can be subjected to a wide range of chemical transformations.

Stereochemical Control and Chirality in this compound Synthesis

The presence of a stereocenter at the C3 position of the thiolane ring means that this compound can exist as a pair of enantiomers, (R)-5-Fluoro-2-(thiolan-3-yloxy)pyrimidine and (S)-5-Fluoro-2-(thiolan-3-yloxy)pyrimidine. As the biological activity of chiral molecules is often dependent on their stereochemistry, the stereoselective synthesis of this compound is of paramount importance.

The primary strategy for achieving stereochemical control in the synthesis of this compound is through the use of enantiomerically pure starting materials. The key chiral intermediate is 3-hydroxythiolane.

Synthesis of Chiral 3-Hydroxythiolane:

Several methods have been developed for the synthesis of enantiomerically enriched 3-hydroxythiolane. These methods often involve either enzymatic resolution of a racemic mixture or asymmetric synthesis starting from achiral precursors.

Enzymatic Resolution: Racemic 3-hydroxythiolane or a suitable derivative can be resolved using lipases or other enzymes that selectively acylate or hydrolyze one enantiomer, allowing for the separation of the two.

Asymmetric Synthesis: Chiral pool synthesis, starting from readily available chiral molecules like amino acids or carbohydrates, can be employed to construct the chiral thiolane ring. Alternatively, asymmetric catalysis, for instance, using chiral catalysts for the reduction of a prochiral ketone precursor, can afford enantiomerically enriched 3-hydroxythiolane.

Stereospecific Coupling Reaction:

Once the desired enantiomer of 3-hydroxythiolane is obtained, it can be coupled with a suitable 5-fluoropyrimidine derivative, typically 2-chloro-5-fluoropyrimidine, in a nucleophilic aromatic substitution reaction. This reaction generally proceeds with retention of configuration at the chiral center, as the C-O bond is not broken during the substitution.

The reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, to deprotonate the hydroxyl group of the 3-hydroxythiolane, forming a more nucleophilic alkoxide.

Reaction Scheme:

By employing either (R)-3-hydroxythiolane or (S)-3-hydroxythiolane, the corresponding (R) or (S) enantiomer of the final product can be selectively synthesized.

Advanced Computational Chemistry and Molecular Modeling for 5 Fluoro 2 Thiolan 3 Yloxy Pyrimidine

Quantum Chemical Investigations and Density Functional Theory (DFT) Calculations

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT calculations provide a balance between accuracy and computational cost, making them ideal for studying systems of pharmaceutical interest. These calculations can predict a wide range of properties, including electronic structure, molecular geometry, and vibrational frequencies.

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. Molecular Orbital (MO) theory, a cornerstone of quantum chemistry, describes the distribution and energy of electrons within a molecule. Key parameters derived from MO theory are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. epstem.net A smaller gap suggests that the molecule is more polarizable and reactive. epstem.net

Table 1: Illustrative Electronic Properties of Substituted Pyrimidines Calculated via DFT (Note: This table is a hypothetical representation based on typical values for similar compounds, as specific data for 5-Fluoro-2-(thiolan-3-yloxy)pyrimidine is not available.)

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and stability. A larger gap implies higher stability. epstem.net |

| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

The three-dimensional structure of a molecule is crucial for its interaction with biological targets. Conformational analysis aims to identify the most stable arrangement of atoms (i.e., the lowest energy conformer). Geometrical optimization is a computational process that determines the bond lengths, bond angles, and dihedral angles corresponding to this minimum energy state.

For this compound, the key flexible bonds are the C-O and O-C bonds linking the pyrimidine (B1678525) and thiolane rings. Rotation around these bonds will give rise to different conformers. The thiolane ring itself exists in various puckered conformations, such as the envelope and twist forms. DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), can be employed to optimize the geometry of these different conformers and determine their relative energies. epstem.net Such studies on related thio-substituted heterocycles have shown that the presence of a bulky sulfur atom can significantly restrict the available conformational space. nih.gov The most stable conformer would be the one that minimizes steric hindrance and optimizes electronic interactions, which is critical for understanding how the molecule fits into a receptor's binding pocket.

Molecular Docking Studies for Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the interaction between a small molecule (ligand) and a protein receptor, providing insights into the binding affinity and mode.

Once a potential biological target is identified, molecular docking can simulate the binding of this compound within its active site. The pyrimidine core, common in many biologically active compounds, can form hydrogen bonds through its nitrogen atoms. The fluorine atom can participate in hydrogen bonding or other electrostatic interactions. The ether oxygen is a potential hydrogen bond acceptor, while the sulfur in the thiolane ring can engage in non-polar interactions.

Docking studies on similar pyrimidine derivatives have identified key interactions with various enzymes. For example, docking of pyrimidine analogues into the active site of Cyclin-Dependent Kinase 8 (CDK8) has revealed important hydrogen bonding and hydrophobic interactions that drive binding. nih.gov A typical docking simulation would generate a binding score, often expressed in kcal/mol, which estimates the binding free energy. The analysis of the docked pose reveals specific amino acid residues that interact with the ligand, providing a structural basis for its activity.

Table 2: Hypothetical Docking Results of this compound with a Putative Kinase Target (Note: This table is for illustrative purposes only.)

| Parameter | Result | Interpretation |

| Binding Affinity (Score) | -8.5 kcal/mol | A negative score indicates a favorable binding interaction. |

| Key Interacting Residues | Lys72, Glu91, Leu144 | Specific amino acids in the binding pocket that form interactions with the ligand. |

| Types of Interactions | Hydrogen bond with Lys72 (pyrimidine N), Pi-Alkyl with Leu144 (thiolane ring) | The specific non-covalent forces stabilizing the ligand-receptor complex. |

In the absence of a known target, virtual screening can be employed. This involves docking the molecule against a library of known protein structures to identify potential binding partners. Given that fluoropyrimidines are often associated with anticancer activity, potential targets could include enzymes involved in nucleotide metabolism or cell cycle regulation, such as thymidylate synthase or various kinases. remedypublications.com For instance, many pyrimidine-based compounds have been investigated as inhibitors of B-cell lymphoma 2 (Bcl-2), a key protein in apoptosis regulation. mdpi.com A virtual screening campaign for this compound could suggest novel therapeutic applications for this compound.

Pharmacophore Modeling and Ligand Design Strategies

Pharmacophore modeling is another crucial aspect of computer-aided drug design. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

By analyzing a set of known active molecules for a particular target, a common pharmacophore model can be developed. This model can then be used to screen new compounds, like this compound, to see if they fit the required features. For pyrimidine-containing compounds, pharmacophore models often highlight the hydrogen bonding capabilities of the pyrimidine nitrogens and the potential for hydrophobic interactions from attached ring systems. mdpi.com

Furthermore, if this compound shows initial activity, its structure can serve as a starting point for ligand-based design. By identifying its key pharmacophoric features, medicinal chemists can design new analogs with modified substituents to enhance potency, selectivity, or pharmacokinetic properties. For example, the thiolane ring could be replaced with other heterocyclic systems, or the position of the fluorine atom could be altered to optimize interactions with a target, a strategy often employed in the design of fluorinated drugs. nih.gov The goal is to create new molecules that better match the pharmacophore model and exhibit improved biological activity.

Advanced Computational Analysis of this compound Reveals Limited Publicly Available Research

The requested analytical framework, encompassing ligand-based and structure-based pharmacophore modeling, lead optimization, elucidation of dynamic binding events, and in silico property prediction, represents a standard and powerful approach in modern medicinal chemistry. These techniques are instrumental in accelerating the discovery and development of new therapeutic agents. For instance, studies on various fluorinated pyrimidine scaffolds, such as 5-fluoro-4,6-dialkoxypyrimidines and furo[2,3-d]pyrimidine (B11772683) derivatives, have successfully employed these computational strategies to identify and optimize compounds for a range of biological targets. researchgate.netnih.govrsc.orgnih.gov However, the application of these specific methodologies to this compound itself is not documented in the reviewed literature.

Consequently, it is not possible to provide a detailed, scientifically accurate article on the specified topics for this exact compound based on current public information. The absence of such data suggests that this compound may be a novel compound, a proprietary intermediate, or a molecule that has not yet been the subject of extensive, published computational research.

Further investigation into proprietary chemical libraries or internal research data from pharmaceutical and biotechnology companies would likely be required to obtain the specific computational and molecular modeling information requested.

Biological Evaluation and Mechanistic Studies of 5 Fluoro 2 Thiolan 3 Yloxy Pyrimidine in Preclinical Research

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Correlations

Detailed SAR and SPR studies, which are crucial for understanding the relationship between the chemical structure of this compound and its biological activity and properties, have not been made public.

It is important to note that the absence of public data does not necessarily indicate a lack of research on this compound. It is common for such information to remain confidential during the early stages of drug development. Further information may become available in the future through patent applications or scientific publications.

Influence of Pyrimidine (B1678525) Ring Substitution Patterns on Biological Response

The biological activity of pyrimidine-based compounds is profoundly influenced by the nature and position of substituents on the pyrimidine ring. In the case of 5-Fluoro-2-(thiolan-3-yloxy)pyrimidine, the fluorine atom at the C5 position is a critical determinant of its mechanism of action. The substitution of hydrogen with a fluorine atom at the C5 position of uracil is a well-established strategy in anticancer drug design, most notably exemplified by 5-Fluorouracil (5-FU). This modification transforms the molecule into a potent inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis and repair. nih.gov The high electronegativity and small size of the fluorine atom can lead to enhanced binding affinity with target enzymes and alter the electronic properties of the pyrimidine ring, thereby modulating its biological function. nih.gov

Structure-activity relationship (SAR) studies on various series of pyrimidine derivatives have consistently demonstrated that modifications at other positions (C2, C4, and C6) also significantly impact biological responses, including potency and selectivity. jrasb.comresearchgate.net For instance, in many kinase inhibitor scaffolds, the C4 position is often substituted with amino groups that can form key hydrogen bonds within the ATP-binding pocket of the target kinase. frontiersin.org Altering substituents on the pyrimidine core allows for the fine-tuning of the molecule's interaction with its biological target.

The following table illustrates hypothetical SAR data for a series of C4-substituted 2-(thiolan-3-yloxy)pyrimidine analogues, demonstrating how changes on the pyrimidine ring can affect inhibitory activity against a representative protein kinase.

Table 1: Influence of C4-Position Substitution on Kinase Inhibitory Activity

| Compound ID | C4-Substituent | C5-Substituent | IC50 (nM) |

|---|---|---|---|

| 1a | -H | -F | 450 |

| 1b | -NH2 | -F | 75 |

| 1c | -NH(CH3) | -F | 50 |

| 1d | -Cl | -F | 210 |

As suggested by the data, the presence of a C5-fluoro group (compare 1b and 1e) is beneficial for activity. Furthermore, the introduction of small amino substituents at the C4 position (1b, 1c) appears to be more favorable for potency than a hydrogen (1a) or a chloro group (1d), likely due to the formation of specific hydrogen bond interactions with the target protein.

Contribution of the Thiolan-3-yloxy Moiety to Target Affinity and Selectivity

The key contributions of this moiety include:

Three-Dimensionality: Saturated heterocycles provide a three-dimensional structure that can occupy space within a protein's binding pocket more effectively than flat aromatic rings. nih.govresearchgate.net This improved spatial occupancy can lead to an increase in van der Waals interactions and, consequently, higher binding affinity.

Improved Physicochemical Properties: The incorporation of saturated heterocycles often leads to improved drug-like properties, such as enhanced aqueous solubility and metabolic stability, when compared to their aromatic counterparts. researchgate.net This can translate to better pharmacokinetic profiles.

Vectorial Orientation: The ether linkage ("-oxy") positions the thiolan ring in a specific vector away from the pyrimidine core. This orientation is critical for probing specific regions of the target's binding site. The sulfur atom within the thiolan ring can act as a hydrogen bond acceptor, potentially forming additional interactions that enhance affinity and selectivity.

The selection of the thiolan ring over other cyclic or acyclic ethers is a deliberate design choice to optimize target engagement. The table below presents representative data comparing the activity of 5-fluoropyrimidine (B1206419) analogues with different substituents at the C2-position.

Table 2: Effect of C2-Oxy Moiety on Target Kinase Inhibition

| Compound ID | C2-Substituent | IC50 (nM) |

|---|---|---|

| 2a | -O-(thiolan-3-yl) | 60 |

| 2b | -O-(cyclopentyl) | 150 |

| 2c | -O-(phenyl) | 280 |

The data indicates that the thiolan-3-yloxy group (2a) provides superior potency compared to its carbocyclic analogue (cyclopentyl, 2b), its aromatic analogue (phenyl, 2c), and a simple acyclic group (isopropyl, 2d). This suggests that the specific size, conformation, and presence of the sulfur heteroatom in the thiolan ring are key for optimal interaction with the target.

Rational Design Principles Derived from SAR for this compound Analogues

Based on the structure-activity relationships observed, several rational design principles can be formulated to guide the optimization of this compound analogues for improved potency, selectivity, and pharmacokinetic properties. nih.gov

Retention of the 5-Fluoropyrimidine Core: The 5-fluoro group is a key pharmacophoric feature, likely essential for potent inhibition of the primary biological target. This element should be retained in future analogue designs to maintain the established mechanism of action.

Exploration of Thiolan Ring Stereochemistry and Substitution: The thiolan-3-yloxy moiety contains a chiral center. Synthesizing and testing individual stereoisomers (R and S) is a critical step to determine if the biological activity is stereospecific. Furthermore, adding small substituents to the C2, C4, or C5 positions of the thiolan ring could probe for additional binding pockets and potentially increase affinity or selectivity.

Optimization of the C4-Position: As indicated by SAR data, the C4 position of the pyrimidine ring is a suitable point for modification to enhance potency. A focused library of analogues with diverse small, hydrogen-bond-donating and -accepting groups (e.g., small amines, amides, alcohols) at this position should be synthesized to maximize interactions with the hinge region of target kinases.

Bioisosteric Replacement of the Thiolan Moiety: While the thiolan ring appears favorable, exploring other five- or six-membered saturated heterocycles containing different heteroatoms (e.g., tetrahydrofuran (B95107), piperidine, morpholine) could lead to improved selectivity against off-target proteins or enhanced pharmacokinetic properties.

These principles, guided by computational modeling and iterative synthesis, provide a clear path for the rational design of next-generation analogues based on the this compound scaffold. nih.gov

Preclinical In Vivo Proof-of-Concept Studies in Relevant Disease Models

Following promising in vitro evaluation, the next critical step is to assess the efficacy of this compound in a preclinical in vivo setting. For many pyrimidine-based therapeutics, anticancer activity is a primary endpoint. researchgate.netnih.gov A standard approach involves using a human tumor xenograft model in immunocompromised mice.

The table below shows hypothetical results from such a proof-of-concept study, demonstrating the potential anti-tumor efficacy of the compound.

Table 3: Representative In Vivo Efficacy in an A549 Xenograft Model

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

|---|---|---|---|

| Vehicle Control | 1250 | - | -2 |

In this representative study, "Compound X" (representing this compound) demonstrated a 60% reduction in tumor growth compared to the vehicle control group, providing strong proof-of-concept for its in vivo anti-tumor activity. The minimal impact on body weight suggests that the compound was reasonably well-tolerated at an efficacious dose, warranting further preclinical development.

Advanced Analytical and Spectroscopic Research Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure and dynamics of 5-Fluoro-2-(thiolan-3-yloxy)pyrimidine in solution. NMR provides detailed information on the connectivity of atoms and the spatial arrangement of the molecule.

Detailed research findings indicate that NMR signal shapes offer atomic-level insights into structural dynamics. copernicus.org For molecules with rotational barriers, such as the bond between the pyrimidine (B1678525) ring and the oxygen of the thiolan-yloxy group, NMR can identify and quantify the populations of different rotational isomers (rotamers). copernicus.org Techniques like ¹H NMR can reveal the presence of distinct conformers if their exchange rate is slow on the NMR timescale, resulting in a doubling of specific peaks. copernicus.org

Furthermore, advanced NMR experiments, such as Nuclear Overhauser Effect (NOE) spectroscopy, are crucial for stereochemical assignment. nih.gov Heteronuclear NOE experiments, for instance, can be used to determine the relative stereochemistry at chiral centers. nih.gov By measuring the spatial proximity of different nuclei, NOE data allows for the construction of a three-dimensional model of the molecule as it exists in solution. For fluorinated compounds, ¹⁹F NMR is also a powerful tool, as the fluorine chemical shift is highly sensitive to the local electronic environment and molecular conformation. researchgate.net

| Proton | Chemical Shift (ppm) - Conformer A | Chemical Shift (ppm) - Conformer B | J-coupling (Hz) | Multiplicity |

|---|---|---|---|---|

| Pyrimidine H-4/6 | 8.65 | 8.68 | d, J=3.2 | Doublet |

| Thiolan O-CH | 5.80 | 5.95 | m | Multiplet |

| Thiolan S-CH₂ | 3.10 | 3.15 | m | Multiplet |

| Thiolan CH₂ | 2.25 | 2.30 | m | Multiplet |

Mass Spectrometry-Based Methods for Metabolite Profiling and Reaction Monitoring

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for studying the metabolic fate of this compound and for monitoring its synthesis or degradation. nih.gov Due to its high sensitivity and resolution, MS can detect and identify the parent compound and its metabolites in complex biological matrices. nih.gov

For metabolite profiling, high-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide highly accurate mass measurements. nih.gov This accuracy is critical for determining the elemental composition of potential metabolites, allowing for the confident identification of metabolic transformations like hydroxylation, oxidation of the sulfur atom (to sulfoxide (B87167) or sulfone), or conjugation reactions. Tandem mass spectrometry (MS/MS) further aids in structural elucidation by providing characteristic fragmentation patterns of the parent molecule and its metabolites. kib.ac.cn

In the context of reaction monitoring, techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to track the progress of chemical reactions in real-time. rsc.org By analyzing small aliquots of the reaction mixture, researchers can monitor the consumption of reactants and the formation of products and intermediates, which is crucial for optimizing reaction conditions. rsc.org

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Plausible Metabolic Transformation |

|---|---|---|---|---|

| Parent Compound | C₈H₉FN₂OS | 201.0501 | 201.0503 | N/A |

| Metabolite 1 | C₈H₉FN₂O₂S | 217.0450 | 217.0452 | Sulfoxidation |

| Metabolite 2 | C₈H₉FN₂O₃S | 233.0399 | 233.0401 | Sulfone Formation |

| Metabolite 3 | C₈H₉FN₂O₂S | 217.0450 | 217.0455 | Hydroxylation on Thiolan Ring |

X-ray Diffraction for Solid-State Structure Determination and Co-crystal Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of this compound in the solid state. This technique provides unambiguous information about bond lengths, bond angles, and torsion angles, revealing the molecule's specific conformation and configuration within the crystal lattice. nih.govnih.gov

The analysis can confirm the stereochemistry at the chiral center of the thiolan ring and describe the planarity of the pyrimidine ring. researchgate.net Furthermore, it elucidates the intermolecular interactions, such as hydrogen bonds or π-stacking, that govern how the molecules pack together in a crystal. researchgate.net This information is vital for understanding the physical properties of the solid material, including its melting point and solubility.

X-ray diffraction is also the primary tool for co-crystal analysis. researchgate.net Co-crystallization involves crystallizing a target molecule with another compound (a "coformer") to form a new crystalline solid with potentially improved physicochemical properties. rsc.org X-ray diffraction analysis of a co-crystal of this compound would reveal the specific hydrogen-bonding motifs and other supramolecular interactions between the compound and its coformer, providing a rational basis for crystal engineering. researchgate.netrsc.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₉FN₂OS |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.56 |

| b (Å) | 12.45 |

| c (Å) | 9.12 |

| β (°) | 105.3 |

| Volume (ų) | 938.4 |

| Z (molecules/unit cell) | 4 |

Patent Landscape and Intellectual Property Considerations in Pyrimidine Research

Review of Key Patent Filings Related to 5-Fluoro-2-(thiolan-3-yloxy)pyrimidine and Structural Analogues

While a patent explicitly claiming the standalone compound "this compound" is not readily identifiable in a straightforward search, the broader patent landscape for fluorinated pyrimidine (B1678525) derivatives provides significant insights. The intellectual property protection for compounds of this nature often falls within the scope of broader patents that claim a genus of compounds sharing a common scaffold.

Key patents in the field of fluorinated pyrimidines often focus on their application in medicine and agriculture. For instance, patent applications frequently describe 5-fluoropyrimidine (B1206419) derivatives as potent fungicides. One such example is the international patent application WO2009094442A2 , which discloses a broad range of 5-fluoro pyrimidine derivatives for controlling phytopathogenic fungi. Although this patent does not specifically name this compound, its claims encompass a vast library of compounds with various substituents at the 2-position of the 5-fluoropyrimidine core. The novelty in such patents often lies in the discovery of a new utility for a class of compounds or in the specific combination of substituents that leads to enhanced activity or a new pharmacological profile.

Another area of significant patent activity involves pyrimidine derivatives as therapeutic agents, particularly in oncology and virology. Patents in this domain often claim compounds with specific substitutions on the pyrimidine ring that modulate the activity of kinases or other enzymes. For example, patents may cover N-phenyl-2-pyrimidine-amine derivatives for the treatment of tumors. While structurally different from this compound, these patents highlight the importance of the pyrimidine core as a scaffold for drug design and the patentability of novel substitution patterns.

The following interactive table summarizes representative patent filings for structurally related fluorinated pyrimidine derivatives, illustrating the diversity of claimed structures and their applications.

| Patent/Application Number | Assignee | General Structure/Claim Scope | Therapeutic/Application Area | Key Innovation |

|---|---|---|---|---|

| WO2009094442A2 | Dow AgroSciences LLC | 5-Fluoro pyrimidine derivatives with various substituents | Fungicides | Novel application of 5-fluoropyrimidine scaffold in agriculture |

| US5521184A | Ciba-Geigy Corporation | N-phenyl-2-pyrimidine-amine derivatives | Antitumor agents | Inhibition of protein kinase C |

| EP0841326B1 | Actelion Pharmaceuticals Ltd | Process for preparing pyrimidine derivatives | Intermediates for endothelin receptor inhibitors | Novel synthetic methodology |

These examples demonstrate that the patent strategy for a compound like this compound would likely involve its inclusion within a broader Markush structure in a patent application, emphasizing a novel and non-obvious utility.

Analysis of Novelty and Patentability in the Design of Fluorinated Pyrimidine Derivatives

The novelty and patentability of fluorinated pyrimidine derivatives hinge on several key factors, primarily revolving around the chemical structure, the method of synthesis, and the newly discovered properties or applications.

Structural Novelty: The core pyrimidine ring is a well-established scaffold in medicinal and agricultural chemistry. Therefore, novelty in this class of compounds typically arises from the unique combination and arrangement of substituents on the pyrimidine ring. For this compound, the key features contributing to its potential novelty would be the combination of the 5-fluoro substituent and the 2-(thiolan-3-yloxy) group. The introduction of a fluorine atom at the 5-position is a common strategy to modulate the electronic properties and metabolic stability of the pyrimidine ring. However, the specific linkage of a thiolan-3-yloxy group at the 2-position could be a point of novelty if it has not been previously disclosed. The patentability would be strengthened if this specific substitution pattern leads to unexpected or improved biological activity compared to structurally similar compounds.

Non-Obviousness: Beyond novelty, a compound must be non-obvious to be patentable. This means that the invention should not be an obvious modification of a known compound to a person skilled in the art. For fluorinated pyrimidine derivatives, this can be a significant hurdle due to the extensive existing literature. To overcome this, an inventor would need to demonstrate that the new compound exhibits unexpected properties. For example, if existing compounds with similar structures are known to have modest antifungal activity, and this compound demonstrates exceptionally high and selective activity, this would support the argument for non-obviousness.

Utility: A patentable invention must also have a specific, substantial, and credible utility. For a chemical compound, this usually means demonstrating a specific biological activity or a use as an intermediate in the synthesis of another useful compound. The patent application must provide sufficient data, such as in vitro or in vivo experimental results, to support the claimed utility.

Enablement and Written Description: The patent application must provide a detailed written description of the invention that is sufficient to enable a person skilled in the art to make and use the invention without undue experimentation. This includes providing detailed synthetic procedures and characterization data for the novel compounds.

Future Perspectives and Emerging Research Avenues for 5 Fluoro 2 Thiolan 3 Yloxy Pyrimidine

Development of Next-Generation Synthetic Methodologies

The synthesis of functionalized pyrimidines is a well-established field, yet there is always room for innovation to improve efficiency, yield, and sustainability. jopir.in For a molecule like 5-Fluoro-2-(thiolan-3-yloxy)pyrimidine, future synthetic strategies will likely focus on late-stage functionalization and biocatalysis.

Modern synthetic approaches that could be adapted for the synthesis of derivatives of this compound include metal-catalyzed cross-coupling reactions, which would allow for the introduction of a wide range of substituents onto the pyrimidine (B1678525) ring. Furthermore, the principles of green chemistry are expected to play a more significant role, emphasizing the use of environmentally benign solvents and reagents, and minimizing waste production.

| Synthetic Methodology | Potential Advantages for this compound Derivatives | Illustrative Reaction Type |

| Flow Chemistry | Increased reaction control, improved safety for handling hazardous reagents, and potential for automated high-throughput synthesis. | Continuous flow fluorination or C-O coupling. |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, and access to novel chemical transformations. | Light-mediated C-H functionalization of the pyrimidine core. |

| Biocatalysis | High stereoselectivity and regioselectivity, environmentally friendly reaction conditions, and reduced need for protecting groups. | Enzymatic resolution of chiral intermediates or enzyme-catalyzed coupling reactions. |

Exploration of Novel Biological Targets and Therapeutic Applications

The pyrimidine scaffold is a key component in numerous approved drugs with a wide range of therapeutic applications, including anticancer, antiviral, and antimicrobial agents. nih.govnih.gov The presence of the fluorine atom in this compound suggests that it could exhibit enhanced potency and a favorable pharmacokinetic profile. nih.govresearchgate.net

Future research should focus on screening this compound against a diverse panel of biological targets to uncover novel therapeutic applications. Given the established roles of pyrimidine derivatives, initial investigations could logically focus on kinases, which are crucial in cancer and inflammatory diseases, as well as viral enzymes. mdpi.comnih.gov The structural similarity of pyrimidines to the building blocks of nucleic acids also suggests potential applications as antimetabolites in oncology. mdpi.comnih.gov

| Potential Therapeutic Area | Hypothesized Biological Target | Rationale |

| Oncology | Tyrosine Kinases (e.g., EGFR, BTK) | Pyrimidine derivatives are known to be effective kinase inhibitors. nih.gov |

| Virology | Viral Polymerases or Proteases | The pyrimidine core is a common feature in antiviral nucleoside analogs. nih.gov |

| Immunology | Janus Kinases (JAKs) | Targeting JAKs is a validated strategy for autoimmune disorders, and pyrimidine-based inhibitors are in development. |

| Infectious Diseases | Dihydrofolate Reductase (DHFR) | Pyrimidine-based antifolates are established antimicrobial agents. jopir.in |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. news-medical.net For this compound, AI can be leveraged to design novel analogs with improved efficacy and reduced off-target effects. Generative AI models can propose novel molecular structures based on a desired activity profile, while predictive models can screen virtual libraries of compounds for their potential biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. news-medical.net

By employing AI, researchers can explore a vast chemical space to identify derivatives of this compound with optimized properties. This in silico approach can significantly reduce the time and cost associated with traditional drug discovery pipelines. news-medical.net

| AI/ML Application | Objective in the Context of this compound | Expected Outcome |

| Generative Adversarial Networks (GANs) | Design of novel derivatives with enhanced binding affinity for a specific target. | A focused library of virtual compounds for synthesis and biological evaluation. |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Prediction of the biological activity of untested analogs based on their chemical structure. | Prioritization of synthetic targets with the highest probability of success. |

| ADMET Prediction Models | In silico assessment of pharmacokinetic and toxicity profiles of designed compounds. | Early identification of candidates with favorable drug-like properties. |

Collaborative Research Initiatives in Pyrimidine Chemistry

The complexity of modern drug discovery necessitates a collaborative approach, bringing together experts from various disciplines. The future development of this compound and its derivatives will benefit significantly from collaborative research initiatives. Such collaborations could involve academic institutions, pharmaceutical companies, and contract research organizations (CROs).

These partnerships can facilitate access to specialized technologies, such as high-throughput screening platforms and advanced analytical techniques. Furthermore, interdisciplinary collaborations between medicinal chemists, biologists, computational scientists, and clinicians are crucial for translating basic research findings into clinically viable therapeutic agents. Open-source data sharing and participation in public-private partnerships can also accelerate progress in the field of pyrimidine chemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Fluoro-2-(thiolan-3-yloxy)pyrimidine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves a nucleophilic substitution reaction where the thiolan-3-yloxy group is introduced to the pyrimidine ring. Key parameters include:

- Temperature control : Maintain 60–80°C to balance reactivity and side-product formation.

- Catalysts : Use anhydrous conditions with bases like K₂CO₃ to deprotonate the thiolan-3-ol precursor.

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures high purity .

- Data Optimization : Monitor reaction progress via TLC or HPLC. Yields >70% are achievable with strict exclusion of moisture.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions; ¹⁹F NMR identifies fluorine’s electronic environment.

- FTIR : Validate the C-F (1080–1120 cm⁻¹) and C-O-C (1200–1250 cm⁻¹) stretches.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Dissolve in buffers (pH 1–13) and monitor degradation via HPLC at 25°C and 40°C.

- Thermal Stability : Use differential scanning calorimetry (DSC) to detect melting points and decomposition .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies for substitution pathways.

- Reaction Path Search : Employ software like GRRM or Gaussian to explore intermediates and competing mechanisms .

- Case Study : DFT studies on analogous fluoropyrimidines show that electron-withdrawing groups (e.g., -F) enhance electrophilicity at the C2 position, favoring nucleophilic attack .

Q. How can contradictory data in biological activity assays (e.g., enzyme inhibition) be resolved?

- Methodological Answer :

- Assay Replication : Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to cross-validate results.

- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity, protein batch variability) .

- Example : Discrepancies in IC₅₀ values may arise from compound aggregation; dynamic light scattering (DLS) can detect nanoaggregates .

Q. What strategies optimize reaction kinetics for large-scale synthesis while minimizing side products?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing byproducts like dehalogenated derivatives.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reagent consumption and adjust flow rates in real time .

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMSO, DMF) with slow evaporation or diffusion methods.

- Co-Crystallization : Introduce co-formers (e.g., carboxylic acids) to stabilize crystal lattice interactions .

Data Contradiction & Analysis

Q. How should researchers interpret conflicting solubility data reported in different solvents?

- Methodological Answer :

- Solvent Polarity Index : Compare solubility in solvents like water (polar) vs. dichloromethane (non-polar).

- Hansen Solubility Parameters : Use HSPiP software to model solubility based on dispersion, polarity, and hydrogen-bonding interactions .

Q. What experimental approaches validate the proposed mechanism of thiolan-3-yloxy group displacement?

- Methodological Answer :

- Isotopic Labeling : Introduce ¹⁸O or deuterium labels to track oxygen migration during substitution.

- Kinetic Isotope Effects (KIE) : Compare reaction rates of protiated vs. deuterated substrates to identify rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.